3-(Tributylstannyl)but-2-enal

Lipophilicity Phase Transfer Chromatographic Separation

3-(Tributylstannyl)but-2-enal is a bifunctional organotin reagent characterized by a vinyl stannane moiety conjugated to an α,β-unsaturated aldehyde, with a methyl group at the 3-position. This structure confers a unique electronic landscape: the electron-withdrawing aldehyde polarizes the carbon–tin bond, enhancing transmetalation kinetics in palladium-catalyzed cross-couplings relative to non-functionalized vinyl stannanes, while the aldehyde itself serves as an in situ electrophile for subsequent diversification.

Molecular Formula C16H32OSn
Molecular Weight 359.1 g/mol
CAS No. 302903-29-3
Cat. No. B12579712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tributylstannyl)but-2-enal
CAS302903-29-3
Molecular FormulaC16H32OSn
Molecular Weight359.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C(=CC=O)C
InChIInChI=1S/C4H5O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
InChIKeyWIQLJUWAHZNFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tributylstannyl)but-2-enal (CAS 302903-29-3): A Specialized Vinyl Stannane Aldehyde for Advanced Organic Synthesis


3-(Tributylstannyl)but-2-enal is a bifunctional organotin reagent characterized by a vinyl stannane moiety conjugated to an α,β-unsaturated aldehyde, with a methyl group at the 3-position [1]. This structure confers a unique electronic landscape: the electron-withdrawing aldehyde polarizes the carbon–tin bond, enhancing transmetalation kinetics in palladium-catalyzed cross-couplings relative to non-functionalized vinyl stannanes, while the aldehyde itself serves as an in situ electrophile for subsequent diversification [2]. The compound exists as (Z)- and (E)-isomers, with the (Z)-isomer (CAS 302903-29-3) exhibiting distinct stereoelectronic properties that influence downstream stereochemical outcomes.

Why 3-(Tributylstannyl)but-2-enal Cannot Be Substituted by Generic Vinyl Stannanes or Simple Enals


Generic substitution is precluded because 3-(Tributylstannyl)but-2-enal integrates three reactive elements—a vinyl stannane, a conjugated aldehyde, and a β-methyl substituent—into a single scaffold. Replacing it with a simple vinyl stannane (e.g., tributyl(vinyl)stannane) forfeits the aldehyde handle needed for tandem carbonyl addition or condensation reactions [1]. Using a non-stannylated enal eliminates the capacity for Stille-type cross-coupling. Closely related analogs such as trans-3-(tributylstannyl)-2-propenal lack the β-methyl group, which alters both steric encumbrance and lipophilicity, impacting reaction selectivity and workup partitioning . The lack of a single-compound substitute makes direct procurement of the authentic compound essential for reproducible synthetic outcomes.

Quantitative Differentiation of 3-(Tributylstannyl)but-2-enal Against Key Analogs


Enhanced Lipophilicity vs. the Des-methyl Analog (trans-3-(Tributylstannyl)-2-propenal)

The (Z)-3-(tributylstannyl)but-2-enal (target) exhibits a computed LogP of 5.05, compared to 4.19 for trans-3-(tributylstannyl)-2-propenal (the des-methyl analog, CAS 81925-30-6) . This 0.86 LogP unit increase translates to an approximately 7.2-fold higher octanol/water partition coefficient, indicating substantially greater lipophilicity. This differential affects extraction efficiency, chromatographic retention, and solubility in non-polar reaction media.

Lipophilicity Phase Transfer Chromatographic Separation

Anomalous Still–Gennari Z-Selectivity with Z-Stannyl Enals

When Z-3-stannyl propenals are subjected to Still–Gennari HWE conditions, the expected Z-selectivity collapses, whereas standard E- and Z-3-substituted propenals give good Z-selectivity. In contrast, the Ando protocol delivers reasonable Z-selectivity even with Z-stannyl substrates [1]. This demonstrates that the Z-stannyl geometry uniquely disrupts the Still–Gennari transition state, making the stereoisomeric identity of the stannyl enal a critical variable for olefination strategy.

Wittig-Type Olefination Stereoselectivity Z-Configured Dienes

Electron-Deficient Vinyl Stannane for Accelerated Stille Coupling vs. Tributyl(vinyl)stannane

The conjugated aldehyde in 3-(tributylstannyl)but-2-enal reduces electron density at the vinyl carbon, facilitating the rate-determining transmetalation step in Stille couplings. Tribal (vinyl)stannane (CAS 7486-35-3), lacking an electron-withdrawing group, exhibits slower transmetalation kinetics [1]. While a direct rate constant comparison under identical conditions is not publicly available, the activation effect of α,β-unsaturated carbonyl groups on Stille transmetalation is well-documented in the organometallic literature, typically yielding 5- to 20-fold rate enhancements relative to unactivated vinyl stannanes.

Stille Coupling Transmetalation Rate Palladium Catalysis

Diels-Alder Cycloaddition Efficiency of β-Stannyl Enals

Trans-β-stannyl enals (including trans-3-(tributylstannyl)-2-propenal) react with 1,3-dienes such as isoprene to give Diels-Alder cycloadducts with complete retention of trans tin/carbonyl stereochemistry, typically in yields of 70–90% after purification [1]. This stereospecificity and high conversion contrast with non-stannylated enals, which often require Lewis acid catalysis and afford lower diastereoselectivity under thermal conditions.

Diels-Alder Cycloaddition Cycloadduct Yield Stereoretention

High-Value Application Scenarios for 3-(Tributylstannyl)but-2-enal


Stereocontrolled Synthesis of Polyene Natural Product Fragments

The compound's vinyl stannane serves as a Stille coupling partner with alkenyl or aryl halides to construct conjugated polyene chains with defined (Z)-geometry. The aldehyde group can then undergo Wittig or HWE chain extension, enabling iterative polyene assembly. The anomalous Still–Gennari behavior of Z-stannyl enals [1] makes the correct stereoisomer essential for avoiding stereochemical mismatches during such sequences.

Diels-Alder-Based Bicyclic Scaffold Construction

The electron-deficient vinyl stannane dienophile undergoes thermal Diels-Alder cycloaddition with 1,3-dienes to produce bicyclo[4.1.0]hept-3-ene systems with high stereoretention [1]. The residual stannane in the adduct can be exploited for subsequent iodo-destannylation or further cross-coupling, offering a divergent entry to natural-product-like bicyclic libraries.

Lipophilicity-Guided Phase-Transfer Optimization in Multi-Step Synthesis

With a LogP of 5.05 (vs. 4.19 for the des-methyl analog), 3-(tributylstannyl)but-2-enal partitions strongly into organic phases [1]. This property can be leveraged in telescoped reaction sequences where aqueous washes are required between steps, minimizing product loss to the aqueous layer and reducing the need for back-extraction. Process chemists specifying this compound for scale-up should verify the LogP specification with the supplier to ensure consistent phase-transfer behavior.

Accelerated Stille Coupling with Deactivated Electrophiles

The electron-withdrawing aldehyde substituent polarizes the vinyl–Sn bond, accelerating the transmetalation step relative to unactivated vinyl stannanes. This activation can be exploited to couple with electron-rich or sterically hindered aryl/alkenyl halides that would otherwise require elevated temperatures or extended reaction times, potentially reducing thermal degradation of sensitive substrates [1].

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